2,7-Dibromo-9-vinyl-9H-carbazole
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Overview
Description
2,7-Dibromo-9-vinyl-9H-carbazole (2,7-DBVC) is a synthetic chemical compound belonging to the carbazole family. It is a colorless solid that is soluble in polar solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). 2,7-DBVC has been used in a variety of scientific research applications, including the study of enzyme inhibition, drug metabolism, and the regulation of gene expression.
Scientific Research Applications
Conducting Polymers and Optoelectronic Devices
a. Organic Field-Effect Transistors (OFETs):- OFETs utilize organic semiconductors to control the flow of charge carriers (electrons or holes). Carbazole-based polymers, including those derived from 2,7-dibromocarbazole, exhibit excellent charge transport properties, making them suitable for OFETs .
Conclusion
2,7-Dibromo-9-vinyl-9H-carbazole bridges the gap between fundamental research and practical applications. Its versatility makes it valuable in both the realm of optoelectronics and the synthesis of novel organic compounds. Researchers continue to explore its potential, and we eagerly await further breakthroughs in these exciting fields . If you have any more questions or need additional details, feel free to ask! 😊
Mechanism of Action
Target of Action
The primary target of 2,7-Dibromo-9-vinyl-9H-carbazole is the organic electronic materials, fluorescent dyes, and organic light-emitting diodes (OLEDs) . It is a building block for the synthesis of small molecules of the carbazole series or carbazole back-boned polymers .
Mode of Action
2,7-Dibromo-9-vinyl-9H-carbazole interacts with its targets by being used as a building block in the synthesis of small molecules of the carbazole series or carbazole back-boned polymers . This compound is often used in the field of organic optoelectronic materials, fluorescent dyes, and OLEDs due to the unique properties of the carbazole structure .
Biochemical Pathways
It is known that this compound plays a significant role in the synthesis of small molecules of the carbazole series or carbazole back-boned polymers , which are widely used in the field of organic optoelectronic materials .
Pharmacokinetics
It is slightly soluble in organic solvents such as methanol and ethanol, and insoluble in water , which could impact its bioavailability.
Result of Action
The result of the action of 2,7-Dibromo-9-vinyl-9H-carbazole is the synthesis of small molecules of the carbazole series or carbazole back-boned polymers . These compounds are often used in the field of organic optoelectronic materials, fluorescent dyes, and OLEDs .
Action Environment
The action of 2,7-Dibromo-9-vinyl-9H-carbazole can be influenced by environmental factors. For instance, it should be stored in a cool, dry place, away from fire and flammable materials . Additionally, it is slightly soluble in organic solvents and insoluble in water , which could affect its action, efficacy, and stability in different environments.
properties
IUPAC Name |
2,7-dibromo-9-ethenylcarbazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Br2N/c1-2-17-13-7-9(15)3-5-11(13)12-6-4-10(16)8-14(12)17/h2-8H,1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQVAIVOLMNGCLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CN1C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Br2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1438252-33-5 |
Source
|
Record name | 2,7-Dibromo-9-vinyl-9H-carbazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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